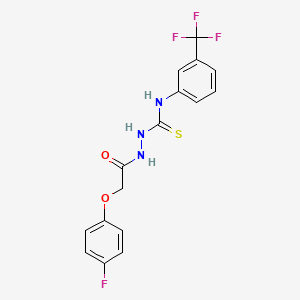

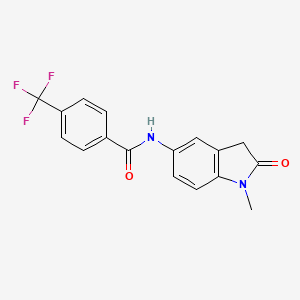

1-(2-(4-Fluorophenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

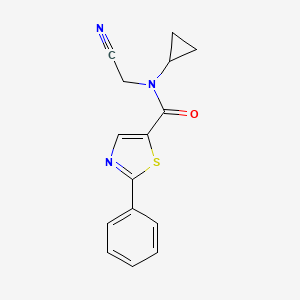

The compound "1-(2-(4-Fluorophenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide" is a derivative of thiosemicarbazide, which is a class of compounds known for their biological activities. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used as precursors for the synthesis of various heterocyclic compounds. They have been extensively studied for their potential antimicrobial, anticonvulsant, and antioxidant properties, as well as their ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate aldehyde or ketone with thiosemicarbazide. In some cases, cyclization reactions are employed to form heterocyclic structures such as 1,3,4-thiadiazoles . The synthesis process can be influenced by various factors, including the choice of catalysts like POCl3 or PPA, and the reaction conditions such as temperature and time .

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. X-ray crystallography can provide detailed information about the geometry of the molecule, including bond lengths and angles . Density functional theory (DFT) studies can also be used to predict the molecular structure and stability, as well as to calculate properties like dipole moment and polarizability .

Chemical Reactions Analysis

Thiosemicarbazide derivatives can undergo various chemical reactions, including cyclization to form thiadiazoles or triazoles, which are rings containing sulfur and nitrogen atoms. These reactions can be catalyzed by bases and can result in the formation of compounds with multiple biological activities . The reactivity of these compounds can be further analyzed using Fukui function analysis to understand the regions of the molecule that are most likely to participate in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives, such as solubility, melting point, and stability, are important for their practical applications. Computational methods like DFT can be used to calculate thermodynamic properties and to understand the electronic structure of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . These properties are crucial for understanding the reactivity and potential biological activity of the compound.

Scientific Research Applications

Potential Anticancer Applications

- Thiosemicarbazide derivatives, including 1-(2-(4-Fluorophenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide, have shown potential as anticancer agents. Research by Kozyra et al. (2022) explored their effectiveness against melanoma cells, indicating that these compounds could be cytotoxic to cancer cells while being non-toxic to normal cells (Kozyra et al., 2022).

Anti-Inflammatory Potential

- Thiosemicarbazide derivatives have been studied for their anti-inflammatory properties. A study by Turan-Zitouni et al. (2007) highlighted the significant anti-inflammatory activities of these compounds (Turan-Zitouni et al., 2007).

Antibacterial and Antimycotic Applications

- The antibacterial and antimycotic potentials of thiosemicarbazide derivatives, including the specific compound , have been examined. For example, Wujec et al. (2004) demonstrated promising antimycotic activity in their research (Wujec et al., 2004).

Applications in Analytical Chemistry

- These compounds have been used as analytical reagents for metal analysis, as outlined in studies like the one by Barsoum et al. (1985), which used similar thiosemicarbazide derivatives for the gravimetric and colorimetric determinations of various metals (Barsoum et al., 1985).

Chemosensor Applications

- Thiosemicarbazide derivatives have been employed as chemosensors, with their ability to undergo color changes and fluorescence under specific conditions, as seen in the research by Farrugia et al. (2016) (Farrugia et al., 2016).

Anticonvulsant Activity

- Gülerman et al. (1997) explored the anticonvulsant activities of thiosemicarbazide derivatives, suggesting potential applications in the treatment of seizures (Gülerman et al., 1997).

Interaction with DNA

- Studies like the one by Pitucha et al. (2020) investigated the interaction of thiosemicarbazide derivatives with DNA, indicating their potential utility in anticancer therapies (Pitucha et al., 2020).

Safety And Hazards

As with any chemical compound, handling “1-(2-(4-Fluorophenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and biological activity.

Future Directions

Future research on this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry given the known activities of some thiosemicarbazides.

properties

IUPAC Name |

1-[[2-(4-fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4N3O2S/c17-11-4-6-13(7-5-11)25-9-14(24)22-23-15(26)21-12-3-1-2-10(8-12)16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNDDVDEELTINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Fluorophenoxy)acetyl)-4-(3-trifluoromethylphenyl)thiosemicarbazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3001121.png)

![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)